molecular formula C18H18N2O4 B2958006 2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-45-8

2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2958006
CAS No.: 921813-45-8
M. Wt: 326.352
InChI Key: SJPDLZJWZLRXGH-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a benzamide derivative characterized by a 2,3-dimethoxybenzamide core linked to a 1-methyl-2-oxoindolin-5-yl substituent. Benzamides are pharmacologically significant due to their interactions with neurotransmitter receptors, particularly dopamine D2-like receptors, making them candidates for antipsychotic drug development .

Properties

IUPAC Name

2,3-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-14-8-7-12(9-11(14)10-16(20)21)19-18(22)13-5-4-6-15(23-2)17(13)24-3/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPDLZJWZLRXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 1-methyl-2-oxoindoline-5-carboxylic acid under specific conditions. The reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing various biological processes such as cell signaling and apoptosis. The indole nucleus plays a crucial role in its biological activity, making it a valuable pharmacophore .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antipsychotic Benzamide Derivatives

(S)-5-Bromo-2,3-Dimethoxy-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]Benzamide
  • Structure : Features a 5-bromo substituent on the benzamide core and a pyrrolidinylmethyl group.
  • Pharmacology : Exhibits potent antidopaminergic activity (IC₅₀ = 0.3 nM at D2 receptors) and atypical antipsychotic properties with reduced extrapyramidal side effects .
  • Key Difference: The bromine atom enhances receptor affinity compared to the non-halogenated target compound. The pyrrolidinyl group facilitates interaction with the receptor’s hydrophobic pocket, whereas the target compound’s indolinyl group may favor π-π stacking .
[11C]Raclopride
  • Structure : Contains a 3,5-dichloro-6-hydroxy-2-methoxybenzamide core with an ethylpyrrolidinyl group.
  • Pharmacology : Widely used as a D2/D3 receptor antagonist in positron emission tomography (PET) imaging. Lower selectivity for D2 over D3 receptors compared to halogenated benzamides .
  • Key Difference : The hydroxy and chloro substituents enhance polar interactions, while the target compound’s methoxy groups may prioritize lipophilicity for blood-brain barrier penetration.

Table 1: Antipsychotic Benzamides

Compound Substituents D2 Receptor Affinity (IC₅₀) Key Feature Reference
Target Compound 1-Methyl-2-oxoindolin-5-yl Not reported Rigid indolinyl group -
(S)-5-Bromo-2,3-Dimethoxy-Benzamide 5-Br, pyrrolidinylmethyl 0.3 nM High potency, halogenated
[11C]Raclopride 3,5-Cl, 6-OH, ethylpyrrolidinyl 1.8 nM PET imaging utility

Radiopharmaceutical Benzamides

[18F]Fallypride
  • Structure : 2,3-Dimethoxy-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)benzamide.
  • Pharmacology : High-affinity D2/D3 receptor ligand (Ki = 0.02 nM) with prolonged brain uptake, suitable for PET imaging .
  • Key Difference : The fluoropropyl chain enhances pharmacokinetics, while the target compound’s indolinyl group lacks such a lipophilic tail.

Enzyme-Targeting Benzamides

PCAF HAT Inhibitors (e.g., Compound 17: 2-Tetradecanoylamino-1-(3-Carboxyphenyl)Benzamide)
  • Structure : Long acyl chain at the 2-position and carboxyphenyl group at the 1-position.
  • Pharmacology: Inhibits histone acetyltransferase (HAT) with 79% inhibition at 100 µM.
  • Key Difference : The target compound’s indolinyl group replaces the carboxyphenyl moiety, likely shifting activity from epigenetic modulation to receptor antagonism.

Structural and Crystallographic Comparisons

2,3-Dimethoxy-N-(4-Nitrophenyl)Benzamide
  • Crystal Structure : Exhibits π-π stacking (3.65 Å centroid distance) between benzamide and nitrophenyl groups. Hydrogen bonding involves methoxy O atoms and nitro groups .
  • Key Difference : The nitro group introduces strong electron-withdrawing effects, whereas the target compound’s indolinyl group provides electron-donating character, altering electronic distribution and receptor interaction profiles.

Table 2: Structural and Electronic Properties

Compound Key Interactions Electronic Profile Biological Implication Reference
Target Compound Indolinyl π-π stacking Electron-donating Enhanced receptor binding -
2,3-Dimethoxy-N-(4-Nitrophenyl)BZ Nitro H-bonding, π-π stacking Electron-withdrawing Reduced bioavailability

Biological Activity

2,3-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C18_{18}H18_{18}N2_2O4_4
  • Molecular Weight : 326.3 g/mol
  • CAS Number : 921813-45-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The indole moiety facilitates binding to multiple receptors, which can influence various signaling pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes associated with cancer and viral replication.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic factors.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and others. The compound's mechanism involves:

  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
  • Caspase Activation : Increases in caspase levels have been observed, indicating activation of the apoptotic pathway.
Cell LineIC50_{50} (µM)Mechanism
MCF-723.97 ± 0.67Apoptosis induction via caspase activation
A54922.80 ± 1.38Cell cycle arrest at G2/M phase

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through:

  • Direct Viral Inhibition : Potentially blocking viral entry or replication mechanisms.
  • Immune Modulation : Enhancing host immune responses against viral infections.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on MCF-7 Cells : A study reported an IC50_{50} value of approximately 23 µM for the compound against MCF-7 cells, demonstrating significant cytotoxic effects compared to control groups .
  • Mechanistic Insights : Molecular docking studies have suggested favorable interactions with target enzymes involved in cancer progression, indicating a promising profile for further development as an anticancer agent .
  • Antiviral Studies : In vitro assays have shown that the compound can inhibit the replication of certain viruses, suggesting its potential as a lead compound for antiviral drug development .

Q & A

Q. What synthetic methodologies are established for 2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide?

The compound is synthesized via regioselective reactions starting from 2,3-dimethoxybenzoic acid derivatives. A common approach involves protecting the acid as a dihydrooxazole, followed by metalation and electrophilic substitution at the 5-position. The resulting intermediate is coupled with amines like (S)-1-ethylpyrrolidine-2-methylamine. Högberg et al. (1990) demonstrated this using 5-bromo-2,3-dimethoxybenzoic acid, which was functionalized with methyl or iodo groups before hydrolysis and amide bond formation .

Q. Which biological targets are associated with this compound?

The compound primarily targets dopamine D2-like receptors (D2, D3, D4) with high affinity. Competitive binding assays using [³H]spiperone in rat striatal membranes revealed IC₅₀ values of 0.5–5 nM, indicating potent antidopaminergic activity. Structural analogs show behavioral inhibition of apomorphine-induced responses in vivo, comparable to haloperidol .

Q. What assays are standard for evaluating dopamine receptor binding?

Radioligand displacement assays using [³H]spiperone or [³H]raclopride in striatal membrane preparations are standard. Binding affinity (IC₅₀) is quantified via competitive inhibition, with values <5 nM indicating high potency. In vivo validation includes apomorphine-induced climbing behavior tests in rodents .

Advanced Research Questions

Q. How can structural modifications enhance dopamine D2 receptor selectivity?

Substituent bulk and electronic properties at the 5-position critically influence binding. Fluorinated alkyl chains (e.g., fluoroethyl or fluoropropyl) increase lipophilicity and affinity by 5-fold compared to non-fluorinated analogs. Additionally, bulky groups like trimethylsilyl or iodine improve steric complementarity with the receptor’s hydrophobic pocket . Hybridization strategies, such as combining benzamide and thiophene amide scaffolds, may also enhance selectivity for specific receptor subtypes .

Q. What experimental designs reconcile in vitro and in vivo efficacy discrepancies?

Pharmacokinetic profiling (e.g., metabolic stability, blood-brain barrier penetration) is essential. For example, fluorination improves metabolic resistance and brain uptake, as seen in 18F-fallypride, a PET tracer derived from benzamide analogs. Micro-PET imaging (≤0.8 mm resolution) dynamically quantifies D2 receptor occupancy in live models, bridging in vitro binding data with functional outcomes .

Q. How do electron-withdrawing groups influence metabolic stability?

Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes. Allyl or propenyl modifications on the pyrrolidine ring further stabilize compounds against degradation. Bishop et al. (1991) demonstrated that 5-(3-¹⁸F-fluoropropyl) analogs retained >85% stability in plasma over 2 hours, making them viable for longitudinal PET studies .

Q. What strategies address conflicting SAR data in benzamide derivatives?

Contradictions between substituent effects (e.g., polar vs. bulky groups) require multivariate analysis. For example, while 5-bromo substitution enhances in vitro affinity, it may reduce in vivo efficacy due to poor solubility. Computational docking studies combined with free-energy perturbation (FEP) calculations can resolve these discrepancies by modeling ligand-receptor interactions .

Methodological Considerations

  • Radiolabeling for PET Imaging : 18F-fallypride, a structural analog, is synthesized via nucleophilic substitution of a tosyl precursor with [¹⁸F]fluoride. Radiochemical purity (>95%) is confirmed by HPLC, and tracer kinetics are analyzed using Logan graphical methods .
  • In Vivo Behavioral Assays : Apomorphine-induced climbing tests in mice (0.1–1 mg/kg doses) quantify antidopaminergic activity. Data are normalized to positive controls (e.g., raclopride) and analyzed via ANOVA with post-hoc Tukey tests .

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